Theaflavin 3,3'-digallate

Catalog No.
S9099727
CAS No.
M.F
C43H32O20
M. Wt
868.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theaflavin 3,3'-digallate

Product Name

Theaflavin 3,3'-digallate

IUPAC Name

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1

InChI Key

ZEASWHWETFMWCV-ISBUVJFSSA-N

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Description

Theaflavin 3,3'-digallate is a catechin.

Theaflavin 3,3'-digallate is a polyphenolic compound predominantly found in black tea, formed through the oxidative polymerization of green tea catechins, specifically epicatechin gallate and (-)-epigallocatechin-3-gallate. It belongs to a class of compounds known as theaflavins, which contribute to the characteristic color and flavor of black tea. Theaflavin 3,3'-digallate is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its molecular structure is characterized by two galloyl groups attached to a central theaflavin backbone, which enhances its reactivity and biological efficacy .

That contribute to its biological activity:

  • Antioxidant Activity: It can scavenge free radicals such as superoxide radicals, singlet oxygen, hydrogen peroxide, and hydroxyl radicals, thereby protecting cells from oxidative stress .
  • Inhibition of Nitric Oxide Synthase: The compound has been shown to inhibit the expression of inducible nitric oxide synthase in activated macrophages, which plays a crucial role in inflammatory responses .
  • Reactions with Proteins: Theaflavin 3,3'-digallate interacts with proteins like the epidermal growth factor receptor (EGFR), leading to its internalization and degradation, which may contribute to its anticancer effects .

Theaflavin 3,3'-digallate exhibits a range of biological activities:

  • Anticancer Properties: It has demonstrated significant inhibitory effects on various cancer cell lines, including ovarian carcinoma cells. Mechanisms include inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: The compound reduces inflammation by inhibiting nitric oxide production and blocking the activation of nuclear factor kappaB (NF-kappaB), a key transcription factor involved in inflammatory responses .
  • Antimicrobial Activity: Studies indicate that it has potential antimicrobial effects against pathogens such as methicillin-resistant Staphylococcus aureus by inhibiting hemolytic activity .

Theaflavin 3,3'-digallate is synthesized through several methods:

  • Fermentation of Green Tea: During the processing of black tea, green tea polyphenols undergo enzymatic oxidation and polymerization. This process involves withering, rolling, fermentation, and drying of tea leaves .
  • Chemical Synthesis: Laboratory synthesis can be achieved through

Theaflavin 3,3'-digallate has diverse applications:

  • Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at reducing inflammation and cancer risk.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products designed to protect against oxidative damage.
  • Pharmaceuticals: Research is ongoing into its potential as a therapeutic agent for various diseases due to its anticancer and anti-inflammatory effects .

Interaction studies have highlighted several important aspects of theaflavin 3,3'-digallate:

  • Binding with Proteins: Molecular docking studies reveal that it binds effectively to hemolysin from Staphylococcus aureus, indicating potential as an antimicrobial agent .
  • Cellular Mechanisms: The compound affects signaling pathways such as Akt and Notch-1 in cancer cells, suggesting mechanisms through which it exerts its anticancer effects .

Theaflavin 3,3'-digallate shares similarities with other compounds within the flavonoid family but possesses unique features:

CompoundSourceKey ActivitiesUnique Features
TheaflavinBlack teaAntioxidantBasic structure without galloyl groups
Theaflavin-3-gallateBlack teaAnticancerContains one galloyl group
Theaflavin-3'-gallateBlack teaAntioxidantContains one galloyl group
(-)-Epigallocatechin-3-gallateGreen teaAntioxidant, anti-inflammatoryMore potent than theaflavin 3,3'-digallate in some assays

The uniqueness of theaflavin 3,3'-digallate lies in its dual galloyl groups which enhance its binding affinity and biological activity compared to other related compounds. This structural characteristic contributes significantly to its effectiveness in various therapeutic contexts.

XLogP3

4.7

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

13

Exact Mass

868.14869341 g/mol

Monoisotopic Mass

868.14869341 g/mol

Heavy Atom Count

63

Dates

Modify: 2023-11-21

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